1,1'-Oxybis(4-bromo-2-nitrobenzene)
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Overview
Description
1,1’-Oxybis(4-bromo-2-nitrobenzene) is an organic compound that belongs to the class of bromodiphenyl ethers It is characterized by the presence of two bromine atoms and two nitro groups attached to a benzene ring, with an oxygen atom linking the two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(4-bromo-2-nitrobenzene) typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,1’-Oxybis(2-nitrobenzene) using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine atoms on the benzene rings .
Industrial Production Methods
Industrial production of 1,1’-Oxybis(4-bromo-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1’-Oxybis(4-bromo-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Major Products Formed
Reduction: 1,1’-Oxybis(4-amino-2-nitrobenzene)
Substitution: 1,1’-Oxybis(4-methoxy-2-nitrobenzene) and other substituted derivatives.
Scientific Research Applications
1,1’-Oxybis(4-bromo-2-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Oxybis(4-bromo-2-nitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The nitro groups play a crucial role in these interactions by participating in redox reactions and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-nitrobenzene
- 1-Bromo-3-nitrobenzene
- 1-Bromo-4-nitrobenzene
- 1-Chloro-2-nitrobenzene
- 1-Iodo-3-nitrobenzene
Uniqueness
1,1’-Oxybis(4-bromo-2-nitrobenzene) is unique due to the presence of an oxygen atom linking two benzene rings, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
CAS No. |
6973-38-2 |
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Molecular Formula |
C12H6Br2N2O5 |
Molecular Weight |
417.99 g/mol |
IUPAC Name |
4-bromo-1-(4-bromo-2-nitrophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H6Br2N2O5/c13-7-1-3-11(9(5-7)15(17)18)21-12-4-2-8(14)6-10(12)16(19)20/h1-6H |
InChI Key |
CNWGHUMFQXLORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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